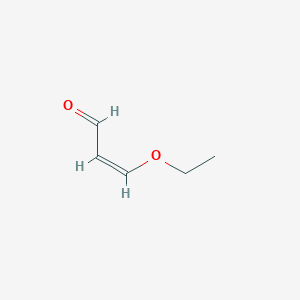
1-O-Hexadecyl-2-O-palmitoylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Hexadecyl-2-O-palmitoylglycerol (HPG) is a synthetic glycerolipid that has gained attention in scientific research due to its potential therapeutic applications. It is a modified form of natural glycerolipids found in the cell membrane, and its unique structure makes it an attractive molecule for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 1-O-Hexadecyl-2-O-palmitoylglycerol is not fully understood, but it is thought to interact with cell membrane receptors and modulate signal transduction pathways. It has been shown to activate the peroxisome proliferator-activated receptor (PPAR) and inhibit the nuclear factor kappa B (NF-κB) pathway, leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cell proliferation, and inducing apoptosis in cancer cells. It has also been shown to enhance the immune response and modulate lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-O-Hexadecyl-2-O-palmitoylglycerol in lab experiments is its unique structure, which allows for specific interactions with cell membrane receptors. It is also easily synthesized and can be modified to enhance its properties. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
Future research on 1-O-Hexadecyl-2-O-palmitoylglycerol could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. It could also be used to develop new drug delivery systems and biomaterials. Further studies are needed to understand its mechanism of action and optimize its properties for specific applications.
Métodos De Síntesis
1-O-Hexadecyl-2-O-palmitoylglycerol can be synthesized by a combination of chemical and enzymatic methods. The chemical synthesis involves the reaction of hexadecanol and palmitic acid with glycerol under specific conditions. The enzymatic synthesis involves the use of lipases to catalyze the esterification of hexadecanol and palmitic acid with glycerol.
Aplicaciones Científicas De Investigación
1-O-Hexadecyl-2-O-palmitoylglycerol has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anticancer, and immunomodulatory effects.
Propiedades
| 17752-41-9 | |
Fórmula molecular |
C16H36Br2IN |
Peso molecular |
554.9 g/mol |
Nombre IUPAC |
(1-hexadecoxy-3-hydroxypropan-2-yl) hexadecanoate |
InChI |
InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-33-34(32-36)39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3 |
Clave InChI |
QFQQWVCLUZKAOS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
1-O-hexadecyl-2-O-palmitoylglycerol hexadecylpalmitoylglycerol HXDPG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
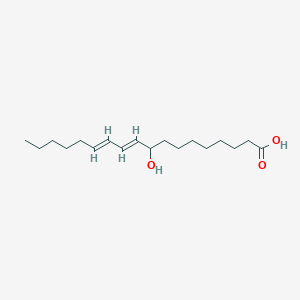

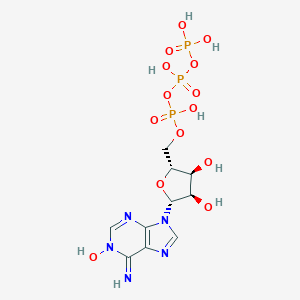
![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
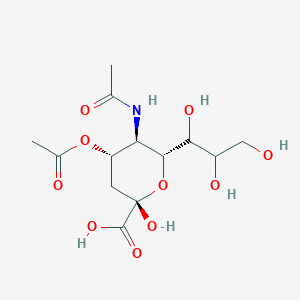
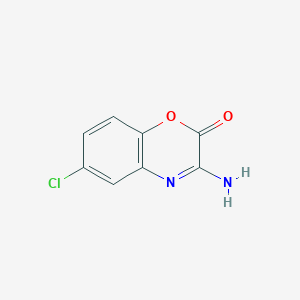
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
